molecular formula C12H14O4 B8221026 Methyl 3-(2-acetoxyphenyl)propanoate

Methyl 3-(2-acetoxyphenyl)propanoate

Cat. No.: B8221026
M. Wt: 222.24 g/mol
InChI Key: BFKUOZDUELPUFU-UHFFFAOYSA-N
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Description

Methyl 3-(2-acetoxyphenyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in fragrances and flavoring agents. This compound features a methyl ester group attached to a 3-(2-acetoxyphenyl)propanoate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-acetoxyphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(2-acetoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetoxyphenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a base or acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3-(2-acetoxyphenyl)propanoic acid and methanol.

    Reduction: 3-(2-hydroxyphenyl)propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-acetoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 3-(2-acetoxyphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The acetoxy group can also be metabolized to yield active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of an acetoxy group.

    Ethyl 3-(2-acetoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(4-acetoxyphenyl)propanoate: Similar structure but with the acetoxy group in the para position.

Uniqueness

Methyl 3-(2-acetoxyphenyl)propanoate is unique due to its specific ester and acetoxy functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 3-(2-acetyloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-11-6-4-3-5-10(11)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKUOZDUELPUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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